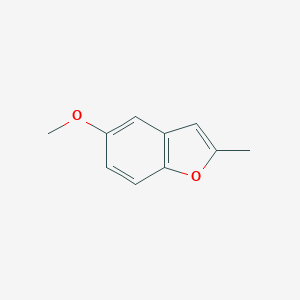

5-Methoxy-2-methylbenzofuran

Vue d'ensemble

Description

5-Methoxy-2-methylbenzofuran is an organic compound with the molecular formula C10H10O2. It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methylbenzofuran can be achieved through several methods. One common approach involves the cyclization of 2-allyl-4-methoxyphenol under specific conditions. This reaction typically requires the presence of a catalyst and controlled temperature to ensure the formation of the benzofuran ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Substitution Reactions

Substitution occurs primarily at the methoxy group or methyl position, depending on reaction conditions:

-

Key Insight : Halogenation at the 6-position (activated by the methoxy group) is regioselective under radical conditions .

Oxidation and Reduction

The benzofuran core and substituents undergo redox transformations:

-

Mechanism : Oxidation of the 3-acetyl derivative (e.g., 3-acetyl-5-methoxy-2-methylbenzofuran) proceeds via radical intermediates in acidic media .

Hydrolysis Reactions

Ester and hydrazide derivatives are prone to hydrolysis:

-

Applications : Hydrolyzed carboxylic acids serve as intermediates for amide coupling in drug design .

Ring-Opening and Annulation

The benzofuran ring participates in cycloaddition and ring-opening processes:

Biological Activity and Mechanistic Insights

Derivatives exhibit bioactivity via specific interactions:

-

Structure-Activity Relationship (SAR) :

Comparative Reactivity Analysis

A comparison of substituent effects on reactivity:

Applications De Recherche Scientifique

Biological Activities

The biological activities of 5-Methoxy-2-methylbenzofuran and its derivatives have been extensively studied, revealing several promising applications:

- Antitumor Activity : Compounds in the benzofuran family, including this compound, have demonstrated significant anticancer properties. Research indicates that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity against various cancer cell lines such as HeLa and CEM . The presence of electron-donating groups like methoxy has been shown to improve these effects, making it a valuable scaffold for developing new anticancer agents .

- Antimicrobial Properties : this compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies have indicated that derivatives of this compound exhibit activity against Gram-positive cocci, Gram-negative rods, and yeasts . The structure-activity relationship (SAR) suggests that certain modifications can enhance these antimicrobial properties .

- Antioxidant Activity : Recent studies have synthesized new derivatives of this compound, which showed promising antioxidant activities. These compounds were evaluated using various assays, highlighting their potential in combating oxidative stress-related diseases .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is crucial for exploring their biological applications. Various synthetic routes have been documented:

- Starting Materials : The synthesis often begins with readily available precursors such as 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid .

- Methods : Techniques such as microwave-assisted synthesis have been employed to efficiently produce benzofuran derivatives with enhanced biological properties .

-

Case Studies :

- A study synthesized several derivatives of this compound and assessed their anticancer activity. The results indicated that specific structural modifications significantly increased potency against cancer cell lines .

- Another investigation focused on the synthesis of hydrazone derivatives from 3-acetyl-5-methoxy-2-methylbenzofuran, revealing promising antioxidant activities .

Potential Therapeutic Applications

The potential therapeutic applications of this compound extend beyond cancer treatment:

- Melatonin Receptor Agonists : Benzofuran derivatives are being explored as ligands for melatonin receptors (MT1 and MT2). Compounds derived from this compound have shown agonistic activity on these receptors, indicating potential use in treating sleep disorders and depression .

- Fungal Infections : The antifungal properties of this compound suggest its application in agricultural settings for the prevention and treatment of fungal infections in plants .

Mécanisme D'action

The mechanism by which 5-Methoxy-2-methylbenzofuran exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylbenzofuran: Lacks the methoxy group, which can significantly alter its chemical properties and biological activities.

5-Methoxybenzofuran:

2,5-Dimethylbenzofuran: Contains an additional methyl group, which can influence its physical and chemical characteristics.

Uniqueness

5-Methoxy-2-methylbenzofuran is unique due to the presence of both methoxy and methyl groups on the benzofuran ring.

Activité Biologique

5-Methoxy-2-methylbenzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is a derivative of benzofuran, a class of compounds known for various pharmacological effects. The synthesis of this compound often involves the reaction of substituted benzofuran derivatives with various reagents to enhance its biological activity. For instance, methyl this compound-3-carboxylate has been synthesized and evaluated for its potential therapeutic applications .

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines. A study evaluating several derivatives found that compounds such as 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid demonstrated significant cytotoxic effects against leukemia (K562 and MOLT-4) and cervical carcinoma (HeLa) cell lines. The structure-activity relationship (SAR) analysis revealed that the introduction of halogen substituents enhanced the anticancer activity of these compounds .

Table 1: Cytotoxicity of Selected Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1c | K562 | 15.4 |

| 1e | MOLT-4 | 22.1 |

| 2d | HeLa | 18.3 |

| 3a | HUVEC | >100 |

| 3d | K562 | 12.7 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. A notable study tested several derivatives for their antimicrobial activity, revealing that certain compounds inhibited the growth of pathogenic microorganisms effectively .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Microorganism Tested | Zone of Inhibition (mm) |

|---|---|---|

| 1 | Staphylococcus aureus | 15 |

| 2 | Escherichia coli | 12 |

| 3 | Candida albicans | 14 |

| 4 | Pseudomonas aeruginosa | 10 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. For instance, its anticancer effects may involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation . Its antimicrobial action is believed to result from disrupting microbial cell membranes or inhibiting critical metabolic pathways within the microorganisms .

Case Studies

- Cytotoxicity Assessment : A study conducted on a series of benzofuran derivatives showed that those with methoxy and acetyl groups exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. The research highlighted the importance of structural modifications in increasing the efficacy of these compounds against cancer cells .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial potential of synthesized benzofuran derivatives against various pathogens, demonstrating significant inhibitory effects across multiple strains. This study underscored the versatility of benzofuran derivatives as potential therapeutic agents in treating infectious diseases .

Propriétés

IUPAC Name |

5-methoxy-2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUBQGOYKPKCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405083 | |

| Record name | 5-Methoxy-2-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13391-27-0 | |

| Record name | 5-Methoxy-2-methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 5-Methoxy-2-methylbenzofuran derivatives in medicinal chemistry?

A: Research suggests that certain derivatives of this compound, specifically aminoesters of benzofurancarboxylic acids, show promise as potential circulatory drugs. [] These compounds have demonstrated hypotensive (blood pressure-lowering) and antiarrhythmic (regulating irregular heartbeats) activities in preclinical studies. [] Further research is needed to fully understand their mechanism of action and potential for therapeutic use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.